1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride
CAS No.: 2375193-64-7
Cat. No.: VC11524395
Molecular Formula: C8H7ClN2O2
Molecular Weight: 198.60 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375193-64-7 |
|---|---|
| Molecular Formula | C8H7ClN2O2 |
| Molecular Weight | 198.60 g/mol |
| IUPAC Name | 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H6N2O2.ClH/c11-8(12)6-4-10-7-1-2-9-3-5(6)7;/h1-4,10H,(H,11,12);1H |
| Standard InChI Key | RWXIBYQITUKRKB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC2=C1NC=C2C(=O)O.Cl |
Introduction
Structural Elucidation and Chemical Identity
Molecular Architecture
The molecular formula of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride is C₈H₆ClN₂O₂, with a molecular weight of 198.60 g/mol . The core structure consists of a bicyclic system featuring a pyrrole ring fused to a pyridine ring at the [3,2-c] position. The carboxylic acid substituent at the 3-position introduces polarity, while the hydrochloride salt enhances solubility in aqueous media. The IUPAC name, 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride, reflects this arrangement unambiguously .
Stereoelectronic Features
The SMILES notation C1=CN=CC2=C1NC=C2C(=O)O.Cl delineates the connectivity: a pyridine nitrogen at position 1, a pyrrole nitrogen at position 3, and a carboxyl group at position 3 . The InChIKey KFXCBDIUQIOENT-UHFFFAOYSA-N provides a unique identifier for computational studies . The planar bicyclic system permits π-π stacking interactions, while the carboxylic acid enables hydrogen bonding—critical for target engagement in biological systems .
Synonyms and Identifiers
This compound is cataloged under multiple identifiers:
These identifiers ensure precise differentiation from structurally similar compounds, such as 1H-pyrrolo[2,3-c]pyridine derivatives, which vary in ring fusion positions .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride is documented, analogous methodologies for pyrrolopyridine carboxylates suggest feasible pathways. A representative approach involves:
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Bromination and Nitration: Starting from 2-bromo-5-methylpyridine, sequential nitration and oxidation yield nitro intermediates .
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Cyclization: Treatment with iron powder in acetic acid facilitates cyclization to form the pyrrolopyridine core .
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Carboxylation: Lithiation at low temperatures (-78°C) followed by carboxylation with CO₂ introduces the carboxylic acid group .
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Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt .
For example, a related synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid employed tert-butyllithium and CO₂ to install the carboxyl group, achieving a 24% yield after acidification . Adapting this method to the [3,2-c] isomer would require positional selectivity during cyclization.
Purification and Characterization
Post-synthesis purification typically involves diethyl ether washes and recrystallization from ethyl acetate . Nuclear magnetic resonance (NMR) spectra would exhibit characteristic shifts:
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¹H NMR: Aromatic protons between δ 6.6–8.0 ppm, with deshielding observed for the carboxylic acid proton .
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¹³C NMR: Carbonyl carbon at δ ~170 ppm, aromatic carbons at δ 110–150 ppm .
Liquid chromatography-mass spectrometry (LC-MS) data would confirm the molecular ion peak at m/z 197 ([M+H]⁺ for the free acid) .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced water solubility compared to the free base. Predicted logP values (calculated via PubChem) suggest moderate lipophilicity (~1.5), balancing membrane permeability and aqueous solubility . The carboxylic acid group (pKa ~4.2) ionizes at physiological pH, influencing bioavailability.
Spectroscopic and Chromatographic Data
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HPLC: Retention time ~1.8 minutes under reverse-phase conditions .
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Collision Cross Section (CCS): Predicted CCS values for adducts range from 130.1 Ų ([M-H]⁻) to 143.0 Ų ([M+Na]⁺), aiding mass spectrometry-based quantification .
Applications in Drug Development
Intermediate for Analog Synthesis
The carboxylic acid moiety permits derivatization into amides, esters, or acyl hydrazides, enabling library synthesis for high-throughput screening. For example, coupling with 3,4,5-trimethoxyaniline could yield combretastatin analogs .
Bioconjugation
The acid group facilitates conjugation to nanoparticles or antibodies for targeted drug delivery systems.
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